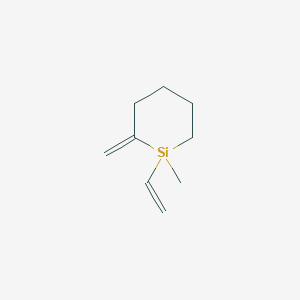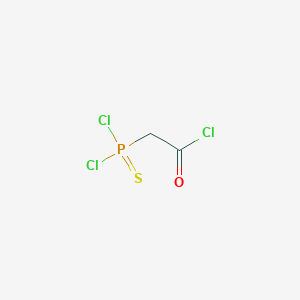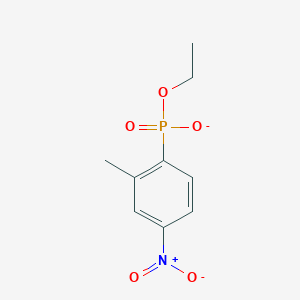![molecular formula C9H20O2Si B12613919 {3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol CAS No. 920754-45-6](/img/structure/B12613919.png)
{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol is a compound that features a silyl-protected oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol under mild conditions. The reaction is often catalyzed by imidazole in a solvent such as dimethylformamide (DMF) or acetonitrile . The reaction proceeds efficiently at room temperature or slightly elevated temperatures, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of tert-butyl(dimethyl)silyl chloride and imidazole remains common, with the reaction being carried out in large reactors under controlled conditions to ensure consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions
{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) can be used to cleave the silyl group.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Diols.
Substitution: Alcohols or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol is used as a protecting group for alcohols, allowing selective reactions to occur without interference from hydroxyl groups .
Biology and Medicine
The compound is also used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its ability to protect functional groups during complex synthetic processes makes it valuable in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of various materials and chemicals, including polymers and resins. Its stability and reactivity make it suitable for large-scale applications .
Mechanism of Action
The mechanism of action of {3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol involves the protection of hydroxyl groups through the formation of a silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing selective transformations to occur at other functional groups. The silyl group can be removed under acidic or basic conditions, regenerating the free alcohol .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protective purposes.
tert-Butyldimethylsilyl ethers: Commonly used protecting groups in organic synthesis.
tert-Butyl(dimethyl)silyl-protected alcohols: Similar in structure and function.
Uniqueness
{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol is unique due to its combination of an oxirane ring and a silyl-protected hydroxyl group. This dual functionality allows for versatile applications in both synthetic and industrial chemistry .
Properties
CAS No. |
920754-45-6 |
|---|---|
Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)8-7(6-10)11-8/h7-8,10H,6H2,1-5H3 |
InChI Key |
DOUQMBXOFZFRON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)

![(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide](/img/structure/B12613907.png)
![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)

![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine](/img/structure/B12613924.png)
![1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B12613932.png)

